

Linalyl isobutyrate as a flavoring agent in food science research

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Compound of Interest

Compound Name: *Linalyl isobutyrate*

Cat. No.: *B1199181*

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Linalyl Isobutyrate: Application Notes for Food Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl isobutyrate is a naturally occurring ester that contributes to the characteristic aroma of various plants, including lavender and Ceylon cinnamon.^[1] In the food industry, it is a widely used flavoring agent, valued for its pleasant fruity and floral aroma profile. This document provides detailed application notes and experimental protocols for researchers in food science and related fields investigating the properties and applications of **linalyl isobutyrate**.

Chemical and Physical Properties

Linalyl isobutyrate is recognized as safe for its intended use as a flavoring agent by major regulatory bodies, including the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).^{[2][3]}

Property	Value	Reference
Chemical Name	3,7-dimethylocta-1,6-dien-3-yl 2-methylpropanoate	[4]
CAS Number	78-35-3	[2]
FEMA Number	2640	[2][4]
JECFA Number	362	[2]
Molecular Formula	C ₁₄ H ₂₄ O ₂	[4]
Molecular Weight	224.34 g/mol	[4]
Appearance	Colorless to pale yellow liquid	
Odor Profile	Fruity, fresh, lavender, with bergamot and lilac nuances	[4]
Taste Profile (at 20 ppm)	Floral, fruity, sweet, berry, and citrus	[1]
Boiling Point	228-230 °C	[4]
Flash Point	71.67 °C (161.00 °F)	
Specific Gravity	0.888-0.898 @ 25 °C	
Refractive Index	1.449-1.453 @ 20 °C	
Solubility	Insoluble in water; soluble in alcohol	

Applications in Food Products

Linalyl isobutyrate is utilized to impart or enhance fruity and floral notes in a variety of food and beverage products. Its versatility allows for its use in a wide range of applications.

Food Category	Typical Maximum Use Level (ppm)
Baked Goods	13.0
Non-alcoholic Beverages	1.7
Frozen Dairy	2.8
Hard Candy	4.9
Chewing Gum	Not Specified
Confectionery Frostings	Not Specified
Gelatins and Puddings	Not Specified
Jams and Jellies	Not Specified
Soft Candy	Not Specified
Sweet Sauces	Not Specified

Source: The Good Scents Company Information System^[5]

Experimental Protocols

Sensory Analysis

1. Triangle Test for Discrimination

This protocol is designed to determine if a sensory difference exists between two product formulations, for instance, a control product and a product containing **linalyl isobutyrate**.

Objective: To determine if the addition of **linalyl isobutyrate** at a specific concentration creates a perceivable sensory difference.

Materials:

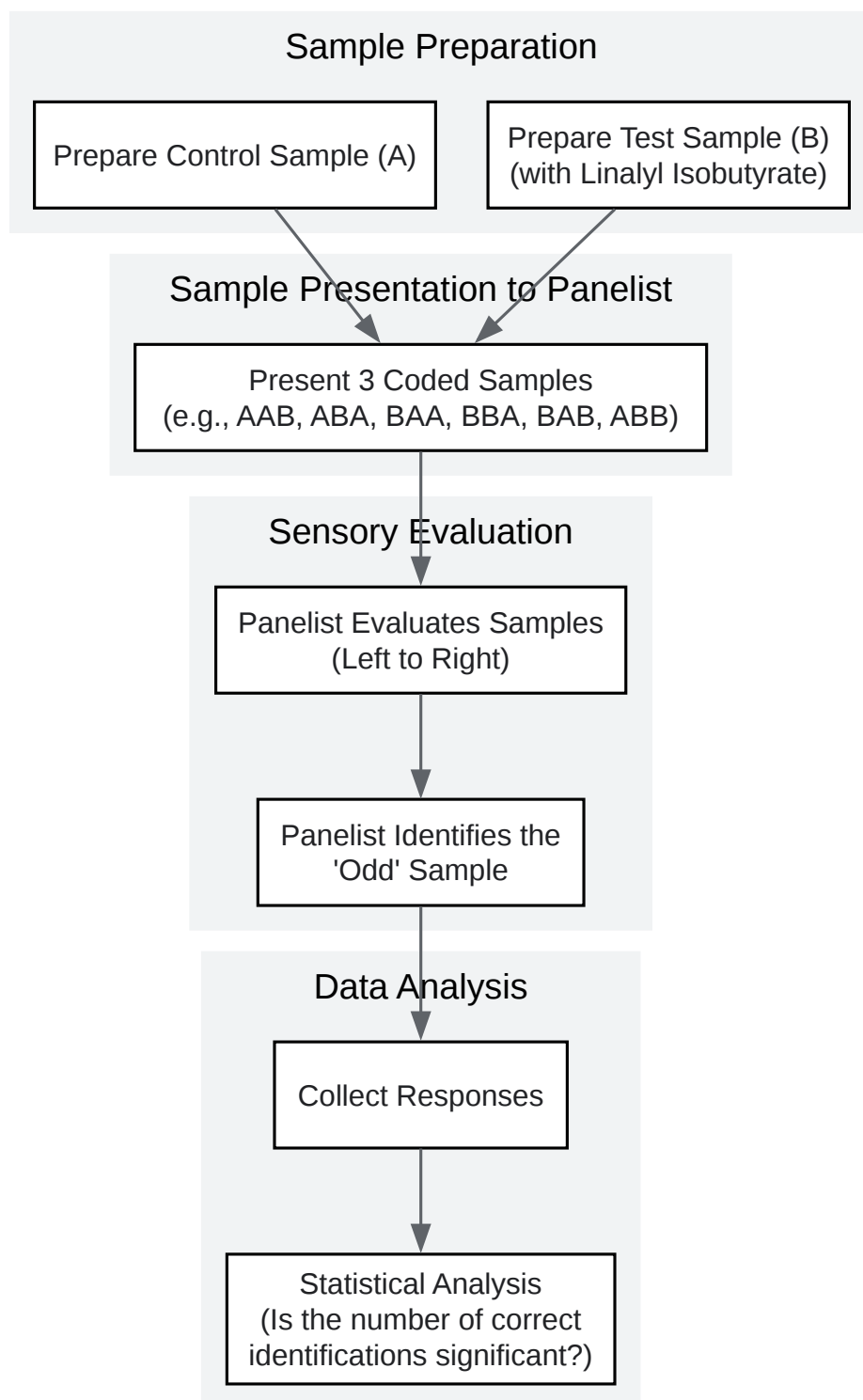
- Control product (without **linalyl isobutyrate**)
- Test product (with a specified concentration of **linalyl isobutyrate**)

- Identical, odor-free sample cups labeled with random three-digit codes
- Palate cleansers (e.g., unsalted crackers, filtered water)
- Sensory evaluation booths with controlled lighting and ventilation
- Panelists (minimum of 20-30 trained or consumer panelists)

Procedure:

- Prepare the control and test samples. Ensure they are at the same temperature and presented in identical volumes.
- For each panelist, present three coded samples: two are identical (either both control or both test) and one is different.
- Randomize the order of presentation for each panelist to avoid positional bias. The six possible combinations are: AAB, ABA, BAA, BBA, BAB, ABB (where A is the control and B is the test sample).
- Instruct panelists to evaluate the samples from left to right.
- Ask panelists to identify the "odd" or "different" sample.
- Provide palate cleansers for use between samples.
- Collect the responses.
- Analyze the data using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.

Triangle Test Workflow



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Caption: Workflow for a triangle test sensory evaluation.

2. Quantitative Descriptive Analysis (QDA)

This protocol is used to identify and quantify the specific sensory attributes of a product containing **linalyl isobutyrate**.

Objective: To develop a detailed sensory profile of a product flavored with **linalyl isobutyrate**.

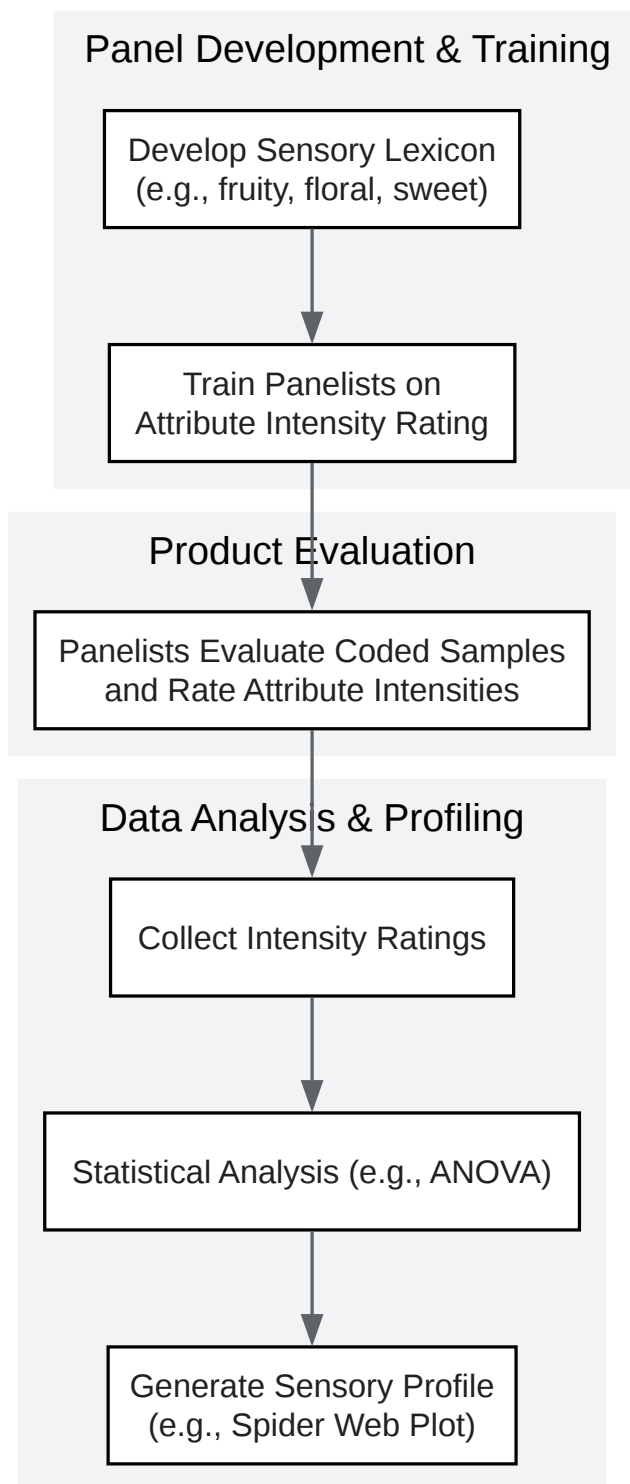
Materials:

- Product samples with varying concentrations of **linalyl isobutyrate**.
- Reference standards for different aroma and flavor attributes (e.g., essential oils for floral notes, fruit extracts for fruity notes).
- Sensory evaluation software or ballots.
- Trained sensory panel (8-12 panelists).

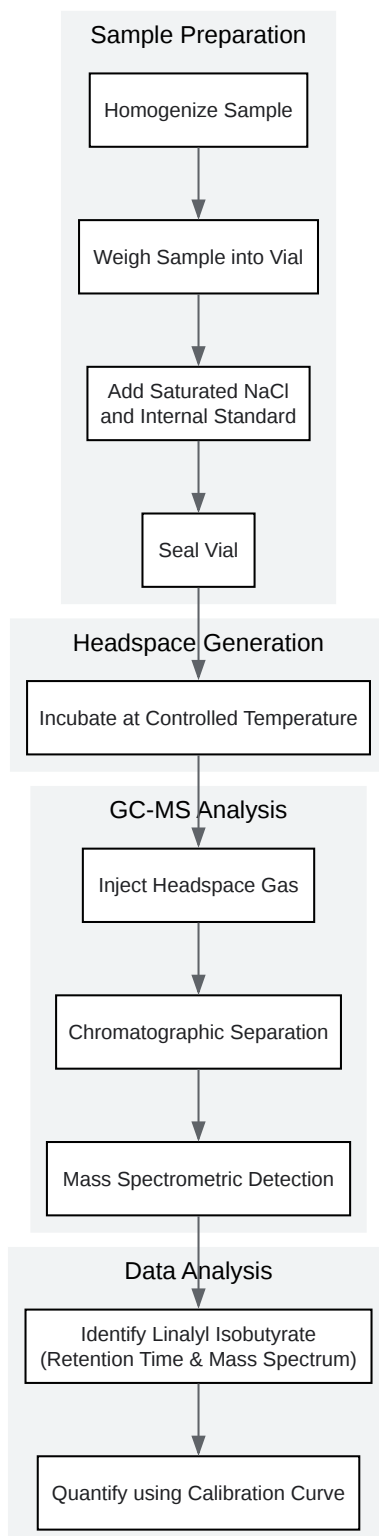
Procedure:

- **Lexicon Development:** In initial sessions, panelists are presented with the product samples and reference standards. Through discussion, they develop a consensus on a list of descriptive terms (lexicon) for the aroma, flavor, and mouthfeel of the product. For **linalyl isobutyrate**, this may include terms like "fruity," "floral," "lavender," "sweet," "citrus," etc.
- **Training:** Panelists are trained to use the lexicon consistently and to rate the intensity of each attribute on a numerical scale (e.g., a 15-point line scale).
- **Evaluation:** In individual booths, panelists evaluate the coded product samples and rate the intensity of each attribute from the lexicon.
- **Data Analysis:** The intensity ratings are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to generate a sensory profile for each product. The results can be visualized using a spider web plot.

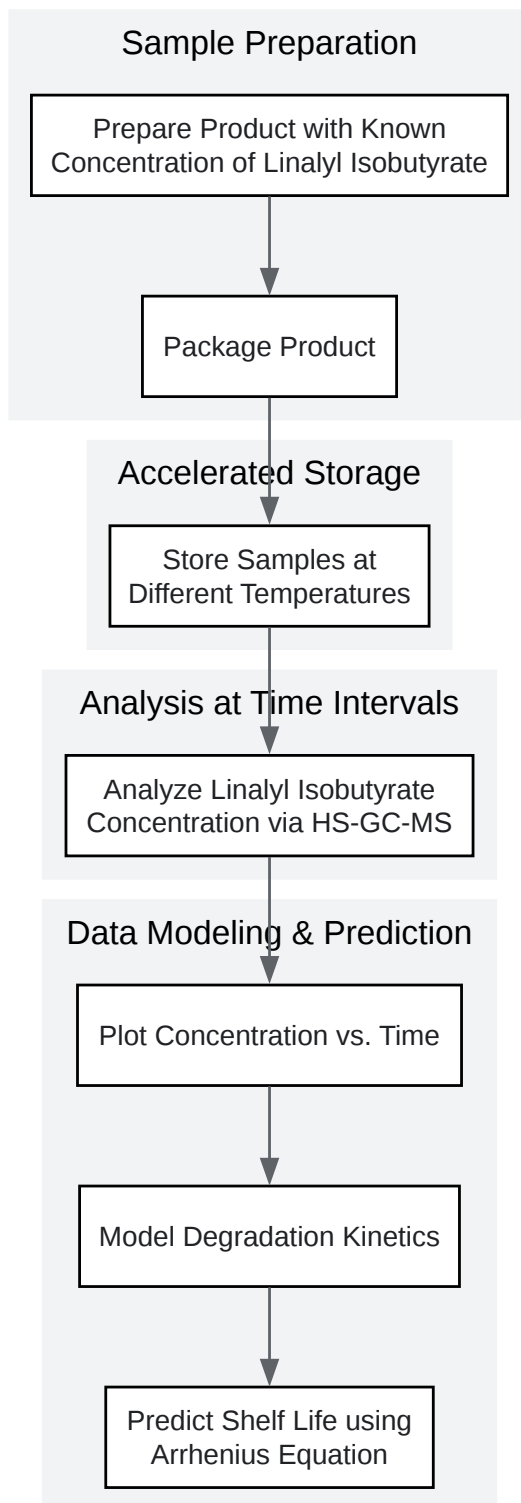
Quantitative Descriptive Analysis Workflow



HS-GC-MS Analysis Workflow



Accelerated Shelf-Life Testing Workflow

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